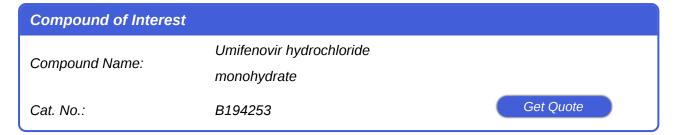


In Vitro Antiviral Spectrum of Umifenovir Hydrochloride Monohydrate: A Technical Guide

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Introduction

Umifenovir hydrochloride monohydrate, commercially known as Arbidol, is a broad-spectrum antiviral agent developed in Russia.[1] Chemically identified as ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate hydrochloride monohydrate, it is licensed for the prophylaxis and treatment of influenza and other acute respiratory viral infections in Russia and China.[1][2][3][4] Umifenovir exhibits activity against a wide range of enveloped and non-enveloped RNA and DNA viruses.[1][5] Its primary mechanism of action involves the inhibition of viral entry into host cells by preventing the fusion of the viral lipid envelope with cellular membranes.[2][5][6][7] Additionally, it demonstrates host-targeting effects, including immunomodulatory properties and interference with specific cellular signaling pathways.[6][7][8] This guide provides an in-depth overview of the in vitro antiviral spectrum of Umifenovir, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data: In Vitro Antiviral Activity of Umifenovir

The following tables summarize the in vitro efficacy of Umifenovir against a diverse panel of viruses, detailing the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).



Table 1: Antiviral Activity against Coronaviridae

| Virus Family & Species | Virus Strain/Is olate | Cell Line | EC50 (μM) | СС50 (µМ) | Selectiv ity Index (SI) | Assay Method | Referen ce |
|------------------------------------|-----------------------------|---------------------------|------------------------------------|----------------|----------------------------------|---|------------------|
| Coronavi ridae | | | | | | | |
| SARS- CoV-2 | Dubrovka | Vero CCL81 | 23.6 ± 2.0 (at 0.001 MOI) | 106.2 ± 9.9 | 4.5 | MTT Assay | [2] |
| 29.0 ± 8.4 (at 0.005 MOI) | 3.7 | [2] | | | | | |
| (Not Specified) | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | 97.5 ± 6.7 | ~3.5 - 6.3 | Plaque Assay / qRT-PCR | [2][4] | |
| SARS- CoV | (Not Specified) | CMK-AH- 1 (D) | >50% inhibition at 90 µM | 145.0 ± 5.0 | N/A | Plaque Assay / Yield Reductio n | [2][3][4] [9] |
| Human Coronavi rus 229E | (Not Specified) | Vero E6 | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | Plaque Assay | [2][3][4] |
| Human Coronavi rus OC43 | (Not Specified) | Vero E6 | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | Plaque Assay | [2][3][4] |

Table 2: Antiviral Activity against Flaviviridae



| Virus Family & Species | Virus Strain/Is olate | Cell Line | EC50 (μM) | СС50 (µМ) | Selectiv ity Index (SI) | Assay Method | Referen ce |
|--|-----------------------------|-----------------|-----------------|-----------------|----------------------------------|-----------------|---------------|
| Flavivirid ae | | | | | | | |
| Zika Virus (ZIKV) | MR766 | Vero | 12.09 ± 0.77 | 89.72 ± 0.19 | 7.4 | Reed- Muench | [1] |
| Paraiba_ 01 | Vero | 10.57 ± 0.74 | 8.5 | [1] | | | |
| West Nile Virus (WNV) | Eg101 | Vero | 18.78 ± 0.21 | 89.72 ± 0.19 | 4.8 | Reed- Muench | [1] |
| 13-104 | Vero | 19.16 ± 0.29 | 4.7 | [1] | | | |
| Tick- Borne Encephal itis Virus (TBEV) | Hypr | Vero | 18.67 ± 0.15 | 89.72 ± 0.19 | 4.8 | Reed- Muench | [1] |

Table 3: Antiviral Activity against Orthomyxoviridae and other Viruses



| Virus Family & Species | Virus Strain/Is olate | Cell Line | EC50 (μM) | СС50 (µМ) | Selectiv ity Index (SI) | Assay Method | Referen ce |
|---|-----------------------------|------------------------------|--|------------------|----------------------------------|-------------------------------------|---------------|
| Orthomy xoviridae | | | | | | | |
| Influenza A & B | Various | MDCK | 2.5 - 20 μΜ | Not specified | N/A | Not specified | [10] |
| Picornavi ridae | | | | | | | |
| Coxsacki evirus B4 (CVB4) | (Not Specified) | HeLa / Cardiomy ocytes | Dose-depende nt inhibition (4-12 µM) | Not specified | N/A | Cell Viability Assay | [8] |
| Herpesvir idae | | | | | | | |
| Herpes Simplex Virus 1 (HSV-1) | (Not Specified) | (Not Specified) | 10.49 μM (Plaque) / 4.40 μM (Yield) | Not specified | N/A | Plaque Assay / Virus Yield | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline standard protocols used in the evaluation of Umifenovir.

Cell Lines and Culture

• Common Cell Lines: Vero E6, Vero CCL81, GMK-AH-1(D), and Huh-7 cells are frequently used for evaluating Umifenovir's activity against various viruses.[1][2]



 Culture Conditions: Cells are typically cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium or Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of Umifenovir that is toxic to the host cells (CC50).

- Cell Seeding: Seed cells (e.g., Vero E6) into 96-well microtiter plates and incubate until a confluent monolayer is formed.[3]
- Compound Addition: Prepare serial dilutions of Umifenovir in culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include "cell control" wells with medium only.
- Incubation: Incubate the plates for a period that mimics the duration of the antiviral assay (typically 48-72 hours).[3]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours, allowing viable cells to convert the MTT into formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Data Analysis: Measure the optical density (OD) using a spectrophotometer. The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.[12]

Antiviral Activity Assays

This assay quantifies the inhibition of infectious virus particle formation.

- Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.[12]
- Virus Infection: Infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 per well).[12] Allow the virus to adsorb for 1-2 hours at 37°C.[12]

Foundational & Exploratory





- Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of Umifenovir.[12]
- Incubation: Incubate the plates at 37°C for several days until viral plaques are visible.[12]
- Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.[12] Count the number of plaques in each well.
- Data Analysis: The EC50 is determined as the concentration of Umifenovir that reduces the number of plaques by 50% compared to the virus control wells.[12]

This method assesses the ability of the compound to prevent virus-induced cell death.

- Protocol: In a 96-well plate with a cell monolayer, various dilutions of the test compound are added.[13]
- Infection: Within minutes, the virus is added at a specific multiplicity of infection (MOI).[13]
- Incubation: The plate is incubated at 37°C until 80-100% CPE is observed in the untreated, infected control wells (typically 72-120 hours).[13][14]
- Evaluation: The inhibition of CPE is assessed either microscopically or by using a cell viability stain (e.g., neutral red or MTT).[13]
- Data Analysis: The EC50 is calculated as the compound concentration required to inhibit the viral CPE by 50%.

This assay measures the reduction in viral RNA production.

- Infection and Treatment: Cells are infected with the virus and treated with different concentrations of Umifenovir as described in other assays.
- RNA Extraction: At a specific time post-infection (e.g., 24 or 48 hours), total RNA is extracted from the cell supernatant or cell lysate using a commercial kit.[10][11]
- qRT-PCR: The extracted RNA is subjected to quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific to a viral gene.



 Data Analysis: The amount of viral RNA is quantified and compared between treated and untreated samples to determine the percent inhibition. The EC50 is the concentration that reduces the viral RNA level by 50%.

Mechanism of Action and Signaling Pathways

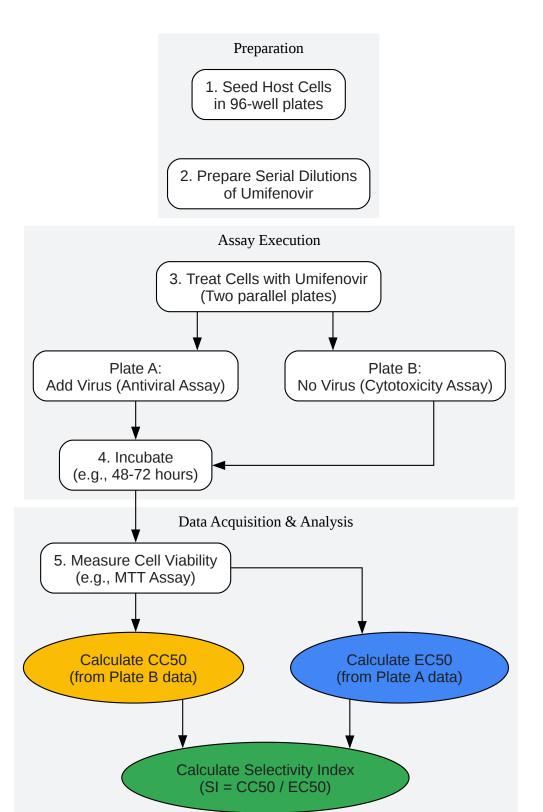
Umifenovir's antiviral activity is multifaceted, involving both direct action on the virus and modulation of host cell functions.

- Inhibition of Viral Fusion: The principal mechanism is the inhibition of virus-cell membrane fusion.[2] For influenza virus, Umifenovir targets the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation and preventing the pH-induced conformational changes necessary for entry.[6] This traps the virus in the endosome. For other viruses like SARS-CoV-2, it interferes with the spike glycoprotein and can block both the entry and post-entry stages of replication.[10][15]
- Host-Targeting and Immunomodulation: Umifenovir also acts as a host-targeting antiviral.[8] It can induce interferon production, a key component of the innate immune response.[5][7] Furthermore, studies on Coxsackievirus B4 (CVB4) have shown that Umifenovir can epigenetically regulate the expression of Interleukin-10 (IL-10).[8] It achieves this by blocking the nuclear translocation of p38 and the subsequent p38-MAPK signaling pathway, which in turn inhibits virus-induced IL-10 expression.[8] This dual function of direct viral inhibition and immune pathway regulation highlights its broad-spectrum potential.[8]

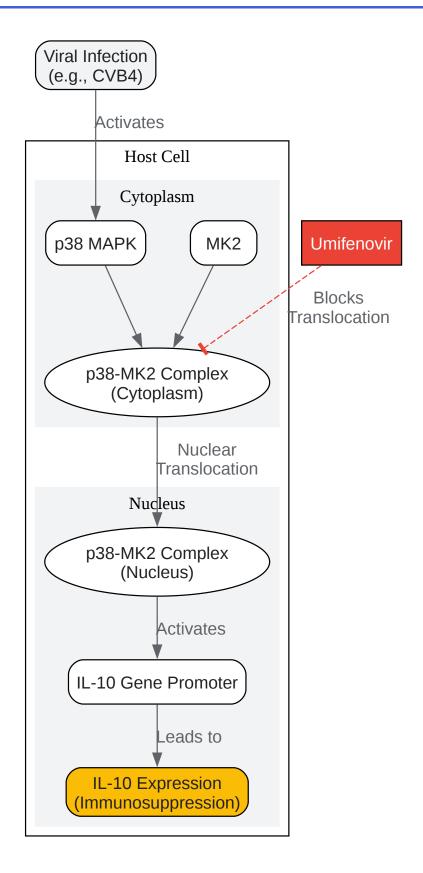
Visualizations

The following diagrams illustrate a typical experimental workflow for assessing antiviral efficacy and a key host-targeting signaling pathway affected by Umifenovir.









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